Δ2-Cefcapene Pivoxil
Description
Contextualizing Δ2-Cefcapene Pivoxil within β-Lactam Antibiotic Research
The β-lactam antibiotics represent one of the most crucial classes of antibacterial agents, characterized by the presence of a highly reactive β-lactam ring in their chemical structure. nih.gov This class, which includes penicillins, cephalosporins, carbapenems, and monobactams, has been a cornerstone of infectious disease treatment for decades. nih.gov Cefcapene (B134052), the active metabolite of this compound, is a third-generation cephalosporin (B10832234). medchemexpress.compatsnap.comnih.gov This classification places it within a group of β-lactams known for their broad spectrum of activity.
Third-generation cephalosporins were developed to address the limitations of earlier generations, particularly their susceptibility to β-lactamase enzymes produced by resistant bacteria. Cefcapene Pivoxil demonstrates efficacy against a wide array of pathogens, including both Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, and Gram-negative bacteria like Escherichia coli. nih.govresearchgate.netresearchgate.net
The primary mechanism of action for all β-lactam antibiotics involves the inhibition of penicillin-binding proteins (PBPs). patsnap.com These proteins are essential enzymes in the synthesis of peptidoglycan, the structural component of the bacterial cell wall. By binding to and inactivating PBPs, β-lactams disrupt cell wall synthesis, leading to cell lysis and bacterial death. patsnap.com The research into compounds like this compound is driven by the ongoing need for effective oral agents that can combat a wide range of bacteria, including those that have developed resistance to other antibiotics. nih.gov
Table 1: Pharmacokinetic Parameters of Cefcapene (Active Metabolite) After Oral Administration of Cefcapene Pivoxil This table presents data on the absorption and elimination of the active drug, cefcapene, following the administration of its prodrug form. Data is compiled from a study in healthy male volunteers.
| Parameter | 100 mg Dose | 150 mg Dose | 200 mg Dose |
| Cmax (mg/L) | 1.04 ± 0.22 | 1.24 ± 0.46 | 1.56 ± 0.43 |
| Tmax (h) | 1.5 - 2.0 | 1.5 - 2.0 | 1.5 - 2.0 |
| AUCinf (h*mg/L) | 2.94 ± 0.46 | 3.97 ± 1.28 | 4.70 ± 1.19 |
| Urinary Excretion (%) | 31.5 - 42.9 | 31.5 - 42.9 | 31.5 - 42.9 |
| Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity. Data sourced from studies in healthy Korean subjects. bvsalud.orgelsevierpure.com |
Evolution of Cephalosporin Prodrug Strategies in Medicinal Chemistry
A significant challenge in the development of cephalosporins is their often-poor oral bioavailability. Many of these polar molecules are not efficiently absorbed from the gastrointestinal tract. ijpcbs.comresearchgate.net To overcome this limitation, medicinal chemists have employed prodrug strategies. A prodrug is a pharmacologically inactive derivative of an active drug molecule that undergoes biotransformation in the body to release the parent drug. researchgate.net
The most common and well-established prodrug approach for cephalosporins involves the esterification of the carboxylic acid group at the C-4 position of the cephalosporin nucleus. ijpcbs.com This modification masks the polar carboxylate group, increasing the molecule's lipophilicity and enhancing its ability to permeate the intestinal mucosa via passive diffusion. ijpcbs.comorientjchem.org Cefcapene Pivoxil is a classic example of this strategy, where the pivaloyloxymethyl ester serves as the promoiety. medchemexpress.comresearchgate.net
The evolution of these strategies has seen the development of various types of promoieties designed to optimize absorption, stability, and taste. ijpcbs.com More advanced strategies have also emerged, such as:
Targeted Delivery: Utilizing promoieties, like amino acids, that are recognized by specific transporters in the gut wall (e.g., peptide transporters) to facilitate active transport into the bloodstream. mdpi.com
β-Lactamase-Activated Prodrugs: In a novel reversal of roles, the cephalosporin scaffold itself is used as a transport moiety to deliver a different antibiotic to resistant bacteria. The prodrug is designed to be cleaved by the bacteria's own β-lactamase enzymes, releasing the active payload at the site of infection. nih.govacs.orgmdpi.com
This continuous innovation in prodrug design is critical for expanding the utility of potent antibiotics like cephalosporins, enabling their effective use in an oral formulation. nih.gov
Research Significance of the Pivoxil Ester Moiety in Prodrug Design
The pivoxil group (or pivaloyloxymethyl group) is a frequently used promoiety in the design of ester prodrugs, including antibiotics like Cefcapene Pivoxil and Cefditoren (B193786) Pivoxil. nih.govpmda.go.jp Its primary function is to enhance oral absorption by increasing the lipophilicity of the parent drug. orientjchem.org Once the prodrug is absorbed, it is rapidly hydrolyzed by non-specific esterase enzymes present in the intestinal epithelium, blood, and other tissues to release the active cefcapene molecule. patsnap.comresearchgate.net
However, the research significance of the pivoxil moiety extends beyond its role in improving bioavailability. The hydrolysis of the ester bond releases not only the active drug but also pivalic acid. pmda.go.jp The metabolic fate of pivalic acid is a key area of academic and clinical research. It is known that pivalic acid is eliminated from the body after forming a conjugate with carnitine, an essential compound involved in fatty acid metabolism. pmda.go.jp This conjugate, pivaloylcarnitine (B1222081), is then excreted in the urine.
This metabolic pathway can lead to a significant depletion of the body's carnitine stores, a condition known as hypocarnitinemia. pmda.go.jp Since carnitine is crucial for transporting fatty acids into the mitochondria for energy production, its deficiency can impair gluconeogenesis, potentially leading to hypoglycemia. This effect is a particular concern in pediatric patients, who have lower baseline carnitine levels. pmda.go.jp Consequently, the use of any antibacterial agent containing a pivoxil group necessitates careful consideration and has been the subject of extensive study and regulatory guidance.
Properties
Molecular Formula |
C₂₃H₂₉N₅O₈S₂ |
|---|---|
Molecular Weight |
567.64 |
Synonyms |
(6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-1-oxo-2-pentenyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester; |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Optimization Studies
Stereoselective Synthesis of the Cephalosporin (B10832234) Core
The foundation of Δ2-Cefcapene Pivoxil synthesis lies in the stereoselective construction of the cephalosporin core. This process is critical for ensuring the desired biological activity and stability of the final molecule.
Derivatization from 7-Aminocephalosporanic Acid (7-ACA) Precursors
7-Aminocephalosporanic acid (7-ACA) serves as a fundamental starting material for the synthesis of a vast array of cephalosporin antibiotics, including this compound. japsonline.commedchemexpress.com The synthesis typically begins with the isomerization of the double bond within the 7-ACA framework from the biologically active Δ3 position to the Δ2 position. benchchem.com This isomerization is a key step in defining the core structure of Δ2-Cefcapene.
One patented method describes the hydrolysis of 7-ACA to 7-amino-3-methylol cephalosporanic acid (7-DACA) at room temperature using boric acid or phosphorous acid as a buffer. google.comgoogle.com This approach is noted for improving product quality and stability, which is crucial for the subsequent steps. google.com Another method involves reacting 7-ACA with sodium hydroxide (B78521) in the presence of a quaternary ammonium (B1175870) salt at low temperatures (-5 to 5 °C) to generate 7-DACA. google.com
A significant advancement in the isomerization process involves the use of N,O-bis(trimethylsilyl)acetamide (BSA) and trimethylsilyl (B98337) iodide (TMSI). benchchem.com This reaction, carried out under a nitrogen atmosphere at 10–15°C, facilitates the silylation of 7-ACA, protecting the amino and carboxyl groups while promoting the isomerization to the Δ2 isomer with high purity (>95%) and yields of 92-96%. benchchem.com This method represents a substantial improvement over older techniques that utilized phenol (B47542) and trifluoroacetic acid. benchchem.com
Regioselective Functionalization at C-3 and C-7 Positions
Following the establishment of the Δ2-cephem core, the next critical phase involves the precise and regioselective functionalization at the C-3 and C-7 positions of the cephalosporin nucleus. These positions are key sites for modification to introduce the desired side chains that confer the antibiotic's specific properties. japsonline.com
At the C-7 position, the amino group is acylated with the appropriate side-chain acid. In the synthesis of Cefcapene (B134052), this involves the (Z)-2-(2-tert-butoxycarbonylaminothiazol-4-yl)-2-pentenoic acid side chain. google.comresearchgate.net This acylation is a crucial step that introduces the moiety responsible for the drug's antibacterial spectrum.
The C-3 position of 7-ACA initially bears an acetoxymethyl group. For Cefcapene, this is modified to a carbamoyloxymethyl group. One synthetic route describes the coupling of 7-HACA (7-amino-3-hydroxymethylcephalosporinic acid) with the thiazole (B1198619) side chain, followed by carbamylation using chlorosulfonyl isocyanate. researchgate.net This multi-step, one-pot procedure introduces both the C-7 side chain and the C-3 carbamoyl (B1232498) group efficiently. researchgate.net Another patent details a process where 7-DACA is reacted with the Cefcapene pivoxil side chain acid and methylsulfonyl chloride, followed by reaction with chlorosulfonyl isocyanate to form the carbamoyl group. google.com
Development of Efficient Esterification Techniques for Pivoxil Moiety
The pivoxil moiety is introduced to create the prodrug form, Cefcapene Pivoxil, which enhances oral absorption. The esterification of the C-4 carboxylic acid is a critical step that requires careful optimization to maximize yield and purity.
Investigation of Reaction Conditions and Catalyst Systems
The esterification of the C-4 carboxylic acid of the cephalosporin intermediate with iodomethyl pivalate (B1233124) is a key step in forming the pivoxil ester. benchchem.com This reaction is often carried out in a suitable organic solvent like N-methylpyrrolidone (NMP) at low temperatures (e.g., -10°C). benchchem.com The use of specific catalysts can significantly improve the efficiency of this reaction. For instance, the use of tetra-N-ethylammonium hydroxide has been shown to accelerate the esterification, drastically reducing the reaction time. benchchem.com
Patented methods highlight the use of new catalytic agents like phenol and boric acid to improve product quality and yield. google.com The choice of solvent is also critical, with N-methylpyrrolidone being favored for the esterification step due to its high polarity and stability at low temperatures. benchchem.com
Process Improvements for Enhanced Yield and Purity in Research Synthesis
Continuous efforts in process chemistry have led to significant improvements in the yield and purity of synthesized this compound. One patented method describes a one-pot synthesis where the Boc-protected Cefcapene Pivoxil is treated with hydrochloric acid and trifluoroacetic acid in an organic solvent at low temperatures to remove the protecting group and form the hydrochloride salt directly, which simplifies the process and improves yield. patsnap.com
Purification techniques are also crucial for obtaining a high-purity final product. Mixed-solvent crystallization is a common method. For example, using an acetone-isopropyl ether mixture can achieve a purity of 99.7%. benchchem.com The use of activated carbon can also be employed to decolorize the product without significant loss of the target compound. benchchem.com
| Parameter | Traditional Method | Optimized Method | Reference |
| Isomerization Reagents | Phenol-Trifluoroacetic Acid | N,O-bis(trimethylsilyl)acetamide (BSA), Trimethylsilyl iodide (TMSI) | benchchem.com |
| Isomerization Yield | 58-65% | 92-96% | benchchem.com |
| Esterification Catalyst | - | Tetra-N-ethylammonium hydroxide | benchchem.com |
| Esterification Solvent | - | N-Methylpyrrolidone (NMP) | benchchem.com |
| Purification Method | - | Acetone-isopropyl ether crystallization | benchchem.com |
| Final Purity | - | 99.7% | benchchem.com |
| Overall Yield | 14% (in one studied route) | - | researchgate.net |
Novel Approaches in Chemical Synthesis and Derivatization of Δ2-Cefcapene Analogs
Research continues to explore novel synthetic routes and the creation of analogs of Δ2-Cefcapene to potentially enhance its properties. The synthesis of various cephalosporin prodrug esters has been explored, with the goal of improving oral absorption and efficacy. newdrugapprovals.org Chemical derivatization of natural products and their semi-synthetic counterparts is a well-established strategy for discovering new drug leads with improved pharmacological profiles. researchgate.netiipseries.org
Exploration of Side-Chain Modifications
The biological activity of cephalosporins is profoundly influenced by the nature of the substituents at the C-3 and C-7 positions of the cephem nucleus. The synthesis of this compound involves the strategic attachment of specific side chains that enhance its antibacterial spectrum and pharmacokinetic properties.
The side chain at the C-7 position is (Z)-2-(2-aminothiazol-4-yl)-2-pentenoic acid. A key precursor for this is (Z)-2-(2-tert-butoxycarbonylaminothiazol-4-yl)-2-pentenoic acid, where the amino group on the thiazole ring is protected by a tert-butoxycarbonyl (Boc) group. innospk.com The synthesis of this protected side chain is a critical step. One method involves dissolving the starting compound, (Z)-2-(2-tert-butoxycarbonylaminothiazol-4-yl)-2-pentenoic acid, in pyridine (B92270) and reacting it with methanesulfonyl chloride at low temperatures (-15°C to 0°C). nus.edu.sg Another approach utilizes ethyl acetate (B1210297) as the solvent, with the reaction also carried out at low temperatures in the presence of pyridine. google.com
The modification at the C-3 position involves the introduction of a carbamoyloxymethyl group. This is typically achieved by reacting a 3-hydroxymethyl-3-cephem-4-carboxylic acid derivative with a carbamoylating agent. google.com One patented method describes the carbamoylation of (6R,7R)-3-hydroxymethyl-7-[Z-2-(fur-2-yl)-2-methoxyiminoacetamido]ceph-3-em-4-carboxylic acid in methyl acetate using chlorosulphonylisocyanate. google.com
Finally, the pivoxil ester, which enhances oral bioavailability, is introduced at the C-4 carboxyl group. This esterification is often carried out by reacting the Boc-protected Cefcapene acid sodium salt with iodomethyl pivalate in a biphasic system of ethyl acetate and water, with a phase-transfer catalyst like tetra-n-butylammonium bromide. google.com
Table 1: Synthesis of Activated (Z)-2-(2-tert-butoxycarbonylaminothiazol-4-yl)-2-pentenoic acid Side Chain
| Step | Reactants | Reagents/Solvents | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| 1 | (Z)-2-(2-tert-butoxycarbonylaminothiazol-4-yl)-2-pentenoic acid | Pyridine, Methanesulfonyl chloride | -15°C to 0°C | Activated side chain for coupling | nus.edu.sg |
| 2 | (Z)-2-(2-tert-butoxycarbonylaminothiazol-4-yl)-2-pentenoic acid | Ethyl acetate, Pyridine, Methanesulfonyl chloride | -5°C to 0°C | Activated side chain for coupling | google.com |
Table 2: Key Synthetic Modifications of the Cephem Nucleus
| Modification | Position | Key Reagents | Purpose | Reference |
|---|---|---|---|---|
| Carbamoylation | C-3 | Chlorosulphonylisocyanate | Introduction of the carbamoyloxymethyl group | google.com |
Synthesis of Labeled Compounds for Mechanistic Investigations
The synthesis of isotopically labeled compounds is a powerful tool for investigating the mechanism of action, metabolism, and pharmacokinetic profile of a drug. However, a review of the available scientific literature did not yield specific studies detailing the synthesis of isotopically labeled this compound.
The synthesis of such a labeled compound would likely involve the introduction of an isotope (e.g., ¹⁴C, ³H, or ¹⁵N) into one of the key synthetic precursors. For instance, a labeled version of the (Z)-2-(2-aminothiazol-4-yl)-2-pentenoic acid side chain could be synthesized and then coupled to the cephem nucleus. Alternatively, the core 7-amino-3-hydroxymethyl-3-cephem-4-carboxylic acid could be prepared using labeled starting materials.
The synthesis of the core cephem nucleus itself can be achieved from 7-amino cephalosporanic acid (7-ACA). gssrr.org One of the initial steps is the deacetylation of 7-ACA to yield (6R,7R)-7-amino-3-hydroxymethyl-3-cephem-4-carboxylic acid (7-AHCA). This reaction can be performed using sodium hydroxide in a mixture of methanol (B129727) and water at low temperatures. gssrr.org This 7-AHCA intermediate would be a critical starting point for the subsequent attachment of the side chains, including any potential isotopically labeled variants.
While specific examples for this compound are not available, the general strategies for synthesizing labeled cephalosporins would be applicable. These methods are crucial for in-depth mechanistic studies that can guide the development of future generations of antibiotics.
Prodrug Bioactivation and Enzymatic Hydrolysis Mechanisms
Characterization of Esterase-Mediated Conversion to Cefcapene (B134052)
Cefcapene pivoxil is the pivaloyloxymethyl ester prodrug of the active third-generation cephalosporin (B10832234), cefcapene. nih.govmolnova.com Following oral administration, the prodrug is designed to be absorbed from the gastrointestinal tract and subsequently hydrolyzed to release the active parent drug. targetmol.comtoku-e.com This bioactivation is primarily an enzyme-mediated process.
The hydrolysis of the ester bond in cefcapene pivoxil is catalyzed by non-specific esterases present in the body. toku-e.comresearchgate.net These hydrolytic enzymes are abundant in the intestinal epithelium, which is the primary site of absorption and bioactivation for oral prodrugs. benchchem.comnih.gov Research utilizing in-vitro models, such as monolayers of Caco-2 cells derived from human colon adenocarcinoma, helps to elucidate the absorption and metabolic mechanisms. toku-e.comnih.gov Studies on these models and on rat intestine homogenates confirm that esterases within intestinal epithelial cells are responsible for cleaving the ester linkage, converting the lipophilic prodrug into the active, more polar cefcapene. nih.gov
The rate of hydrolysis of cefcapene pivoxil is a key determinant of its pharmacokinetic profile. Research using biological models provides insight into the kinetics of this conversion. In a study comparing the degradation of cefcapene pivoxil (CFPN-PI) and another ester prodrug, pivampicillin, in the presence of homogenates from Caco-2 cells and rat intestine, significant differences in hydrolytic activity were observed. The esterase activity was found to be considerably lower in Caco-2 cells than in the rat jejunum. nih.gov
Table 1: Comparative Degradation of Cephalosporin Ester Prodrugs in Biological Models vs. Buffer
| Prodrug | Incubation Medium | Half-life (t_1/2) in hours | Primary Degradation Product | Reference |
|---|---|---|---|---|
| Cefetamet (B193807) Pivoxil (CAT) | Human Intestinal Juice (pH 7.4) | 0.78 | Δ3-Cephalosporin (86%) | nih.gov |
| Phosphate Buffer (pH 7.4) | 4.3 | Δ2-Cephalosporin (61%) | ||
| Cefuroxime (B34974) Axetil (CAE) (Isomer A/B) | Human Intestinal Juice (pH 7.4) | 0.37 / 0.93 | Δ3-Cephalosporin (75%) | nih.gov |
| Phosphate Buffer (pH 7.4) | 1.6 | Δ2-Cephalosporin (74%) | ||
| Cefpodoxime (B17579) Proxetil (CPD) (Isomer A/B) | Human Intestinal Juice (pH 7.4) | 0.18 / 0.98 | Δ3-Cephalosporin (87%) | nih.gov |
| Phosphate Buffer (pH 7.4) | 2.2 | Δ2-Cephalosporin (85%) |
Molecular Events Governing Active Drug Release
The release of active cefcapene from its pivoxil prodrug involves a sequence of chemical transformations. The administered drug is the Δ3-isomer of cefcapene pivoxil, which has the double bond within the six-membered dihydrothiazine ring in a position that confers greater stability and antibacterial activity upon the parent molecule. asm.org
The primary molecular event for bioactivation is the enzymatic hydrolysis of the pivaloyloxymethyl ester group. toku-e.com This reaction, catalyzed by esterases in the intestinal wall, cleaves the ester bond to release the active cefcapene, along with formaldehyde (B43269) and pivalic acid.
However, a competing chemical pathway involves the isomerization of the double bond from the Δ3 to the Δ2 position. asm.org This isomerization is base-catalyzed and can occur at the pH of the intestine (pH > 6). The resulting Δ2-cefcapene pivoxil ester is significantly more susceptible to hydrolysis than its Δ3 counterpart. asm.org Rapid hydrolysis of the Δ2 ester yields the corresponding Δ2-cephalosporin, which is biologically inactive. asm.org
Crucially, research indicates that for many cephalosporin prodrugs, direct enzymatic hydrolysis of the Δ3 ester to the active Δ3-cephalosporin is the predominant pathway in the intestinal environment. nih.gov This enzymatic route is significantly faster than the chemical isomerization-hydrolysis pathway, thus maximizing the formation of the active drug and ensuring higher bioavailability. asm.orgnih.gov The Δ2 isomer is therefore more relevant as a product of chemical degradation in aqueous solutions rather than the primary product of metabolic bioactivation in the body.
Comparative Analysis of Prodrug Design Principles Among Cephalosporin Esters
The design of cephalosporin ester prodrugs, such as cefcapene pivoxil, cefetamet pivoxil, cefuroxime axetil, and cefpodoxime proxetil, is based on common principles aimed at overcoming the poor oral absorption of the parent acidic drugs. asm.orgmdpi.com The primary strategy is to mask the polar carboxyl group with a lipophilic ester moiety, thereby enhancing passage across the lipid membranes of intestinal cells. nih.govwikipedia.org
A comparative analysis reveals several key aspects of this design strategy:
Ester Moiety Selection : The choice of the ester group (e.g., pivaloyloxymethyl, acetoxyethyl, isopropoxycarbonyloxyethyl) is critical. The pivoxil (pivaloyloxymethyl) group, as seen in cefcapene pivoxil and cefetamet pivoxil, is a common choice that effectively increases lipophilicity. nih.govbenchchem.com The design aims for a balance where the ester is stable enough to prevent premature hydrolysis in the gut lumen but labile enough to be rapidly cleaved by intestinal esterases post-absorption. asm.org
Minimizing Pre-absorptive Degradation : A major challenge is the degradation via isomerization to the inactive Δ2 form. asm.org As shown in Table 1, in a purely chemical environment (phosphate buffer), the formation of the inactive Δ2-cephalosporin is the major degradation pathway for cefetamet, cefuroxime, and cefpodoxime esters. nih.gov However, the efficiency of intestinal esterases in directly hydrolyzing the Δ3 prodrug to the active Δ3 drug circumvents this issue, highlighting the importance of rapid enzymatic bioactivation. nih.gov
Stereoselectivity : For prodrugs that are synthesized as a mixture of diastereoisomers, such as cefuroxime axetil and cefpodoxime proxetil, intestinal esterases often exhibit stereoselectivity. asm.orgnih.gov One isomer is typically hydrolyzed more rapidly than the other. This has significant implications, as using a single, more stable isomer could potentially increase bioavailability and improve intestinal tolerance by reducing the amount of active drug released prematurely in the gut. asm.orgnih.gov
Molecular and Biochemical Mechanisms of Action of Cefcapene
Penicillin-Binding Protein (PBP) Interaction and Inhibition Dynamics
The primary mechanism of action for cefcapene (B134052) involves the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. wikipedia.orgasm.org Peptidoglycan provides structural integrity to the bacterial cell wall. wikipedia.org By binding to the active site of PBPs, cefcapene acylates the catalytic serine residue, forming a stable covalent adduct. asm.orgoup.com This irreversible inhibition blocks the transpeptidase activity of the PBP, preventing the cross-linking of peptidoglycan chains and ultimately leading to a loss of cell wall integrity, cell lysis, and bacterial death. wikipedia.orgasm.org
Differential Affinity for Specific PBP Subtypes Across Bacterial Species
Cefcapene exhibits a variable binding affinity for different PBP subtypes, which contributes to its spectrum of activity against various bacterial species. Its efficacy is often correlated with its affinity for the specific PBPs that are essential for cell wall synthesis in a given bacterium. nih.gov
In Streptococcus pneumoniae, a key respiratory pathogen, cefcapene demonstrates a high binding affinity for PBP1A and PBP2X. researchgate.net Microscale thermophoresis assays have been used to determine the dissociation constant (Kd) of cefcapene for these proteins, providing a measure of its binding strength. Compared to other oral cephalosporins, cefcapene shows a particularly strong interaction with PBP2X. researchgate.net For instance, the Kd of cefcapene for PBP2X of S. pneumoniae was found to be lower (indicating higher affinity) than that of cefixime, although higher than that of cefditoren (B193786). researchgate.net
In the gram-negative bacterium Haemophilus influenzae, resistance to β-lactam antibiotics is often associated with mutations in the ftsI gene, which encodes PBP3. asm.orgnih.gov The affinity of cephalosporins for PBP3 is therefore critical for their activity against this pathogen. Studies on cefditoren have highlighted its high affinity for PBP3A/B in H. influenzae, which contributes to its potent antibacterial effects. researchgate.net While direct comparative binding assays for cefcapene against all H. influenzae PBPs are not as widely documented, its activity is linked to its ability to target essential PBPs in this species.
**Interactive Table: Affinity of Cefcapene and Comparators for PBP Subtypes in *S. pneumoniae***
| Compound | PBP Subtype | Dissociation Constant (Kd) in µM | Species | Reference |
|---|---|---|---|---|
| Cefcapene | PBP1A | - (Higher affinity than Cefixime & Cefdinir) | S. pneumoniae | researchgate.net |
| Cefcapene | PBP2X | Higher than Cefditoren & Cefdinir | S. pneumoniae | researchgate.net |
| Cefditoren | PBP1A | 0.005 ± 0.004 | S. pneumoniae | researchgate.net |
| Cefditoren | PBP2X | 9.70 ± 8.24 | S. pneumoniae | researchgate.net |
| Cefixime | PBP1A | Higher than Cefditoren | S. pneumoniae | researchgate.net |
| Cefixime | PBP2X | Higher than Cefditoren | S. pneumoniae | researchgate.net |
| Cefdinir | PBP1A | Higher than Cefditoren | S. pneumoniae | researchgate.net |
| Cefdinir | PBP2X | Lower than Cefditoren | S. pneumoniae | researchgate.net |
Note: A lower Kd value indicates a higher binding affinity. Specific Kd values for Cefcapene were not provided in the source material, but its relative affinity was described.
Structural Insights into PBP Binding and Allosteric Modulation
While crystal structures of cefcapene complexed with a PBP are not available in the reviewed literature, significant insights can be drawn from studies on structurally similar third-generation cephalosporins, such as cefditoren. asm.orgnih.govrcsb.org X-ray crystallography of cefditoren bound to PBP2X from S. pneumoniae reveals that the antibiotic covalently binds to the active site serine (Ser337). nih.gov This binding is stabilized by an induced-fit mechanism, where the enzyme undergoes conformational changes to accommodate the antibiotic. asm.orgnih.gov
Specifically, the C-7 side chain of cefditoren is stabilized by hydrogen bonds and hydrophobic interactions within the active site. asm.org Furthermore, the methylthiazole group on the C-3 side chain fits into a unique hydrophobic pocket created by a conformational shift of specific amino acid residues (like Trp374), an interaction that is thought to contribute to the high activity of the cephalosporin (B10832234). asm.orgnih.govrcsb.org It is plausible that cefcapene, sharing structural motifs, engages in similar high-affinity interactions within the PBP active site.
Another layer of complexity in PBP inhibition is allosteric modulation, a mechanism observed for some cephalosporins against methicillin-resistant Staphylococcus aureus (MRSA). In MRSA, resistance is primarily mediated by PBP2a, which has a low affinity for most β-lactams due to its closed active site. oup.comnih.gov The anti-MRSA cephalosporin ceftaroline (B109729) has been shown to bind to an allosteric site on PBP2a, located approximately 60 Å away from the active site. nih.gov This allosteric binding triggers a conformational change that opens the active site, allowing a second molecule of the antibiotic to bind and inhibit the enzyme. nih.govbiorxiv.org While this represents a novel paradigm for overcoming resistance, there is currently no specific evidence to indicate that cefcapene utilizes a similar allosteric mechanism.
Mechanistic Studies on Cell Wall Peptidoglycan Synthesis Inhibition
The bactericidal action of cefcapene is a direct consequence of its inhibition of the transpeptidation step in peptidoglycan biosynthesis. wikipedia.orgasm.org Peptidoglycan is a heteropolymer composed of glycan strands cross-linked by short peptide stems. wikipedia.org PBPs catalyze the final step of this process, which involves forming a peptide bond between a D-alanine residue on one peptide stem and a diamino acid on an adjacent stem. asm.orgasm.org
By forming a stable, long-lived acyl-enzyme complex with the PBP, cefcapene effectively removes the enzyme from the synthesis pathway. oup.com This halt in the cross-linking process weakens the structural integrity of the bacterial cell wall. wikipedia.org The resulting defective cell wall cannot withstand the internal osmotic pressure of the cell, leading to membrane protrusion, cell lysis, and ultimately, bacterial death. wikipedia.org
Interaction with Bacterial β-Lactamase Enzymes
A primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the drug. waocp.org The efficacy of cefcapene is therefore also dependent on its stability in the presence of these enzymes.
Stability Profile Against Common β-Lactamase Classes (e.g., Class C β-Lactamases)
The stability of cefcapene has been evaluated against various classes of β-lactamases. It demonstrates relative stability to hydrolysis by common Class A (e.g., TEM-1, SHV-1) and Class B (metallo-β-lactamases like IMP-1) enzymes. wikipedia.orgnih.gov
However, cefcapene's most notable characteristic is its interaction with Class C β-lactamases (AmpC), which are chromosomally encoded enzymes found in several Gram-negative bacteria like Enterobacter cloacae, Citrobacter freundii, and Pseudomonas aeruginosa. wikipedia.orgnih.govresearchgate.net These enzymes are capable of hydrolyzing many cephalosporins. researchgate.net Studies have shown that cefcapene exhibits significant stability against these Class C enzymes, in stark contrast to other oral cephalosporins like cefpodoxime (B17579), which are readily hydrolyzed. nih.govnih.gov
Studies on Cefcapene as a β-Lactamase Inactivator or Substrate
Research has demonstrated that cefcapene functions not merely as a stable compound but as an inactivator of Class C β-lactamases. nih.gov Kinetic studies show that cefcapene acts as a poor substrate for these enzymes. wikipedia.orgnih.gov Instead of being efficiently hydrolyzed, it forms a transiently stable complex with the enzyme, effectively inactivating it for a period. nih.gov
This inactivation process has been characterized kinetically. While cefpodoxime acts as a good substrate for Class C β-lactamases (with kcat/Km values between 1.8 x 10⁵ and 1.2 x 10⁷ M⁻¹s⁻¹), cefcapene behaves as an inactivator (with k₂/K values ranging from 8.7 x 10⁵ to 7.0 x 10⁶ M⁻¹s⁻¹). wikipedia.orgnih.govnih.gov For the enzymes from P. aeruginosa and C. freundii, the slow deacylation (reactivation) rate constant (k₃) has been measured, confirming the transient nature of the inactivation. wikipedia.orgnih.gov This ability to inactivate Class C β-lactamases contributes to cefcapene's activity against certain bacteria that are resistant to other cephalosporins. nih.gov
Interactive Table: Kinetic Parameters of Cefcapene with Class C β-Lactamases
| Bacterial Source of Enzyme | Compound | Role | Kinetic Parameter | Value | Reference |
|---|---|---|---|---|---|
| Enterobacter cloacae | Cefcapene | Inactivator | k₂/K (M⁻¹s⁻¹) | 8.7 x 10⁵ - 7.0 x 10⁶ | nih.govnih.gov |
| Escherichia coli | Cefcapene | Inactivator | k₂/K (M⁻¹s⁻¹) | 8.7 x 10⁵ - 7.0 x 10⁶ | nih.govnih.gov |
| Pseudomonas aeruginosa | Cefcapene | Inactivator | k₂/K (M⁻¹s⁻¹) | 8.7 x 10⁵ - 7.0 x 10⁶ | nih.govnih.gov |
| Pseudomonas aeruginosa | Cefcapene | Inactivator | k₃ (s⁻¹) | 2.3 x 10⁻² | nih.gov |
| Citrobacter freundii | Cefcapene | Inactivator | k₂/K (M⁻¹s⁻¹) | 8.7 x 10⁵ - 7.0 x 10⁶ | nih.govnih.gov |
| Citrobacter freundii | Cefcapene | Inactivator | k₃ (s⁻¹) | 2.1 x 10⁻¹ | nih.gov |
| Class C β-Lactamases | Cefpodoxime | Substrate | kcat/Km (M⁻¹s⁻¹) | 1.8 x 10⁵ - 1.2 x 10⁷ | nih.govnih.gov |
Note: k₂/K represents the second-order rate constant of inactivation. k₃ represents the first-order rate constant for the reactivation of the inactivated enzyme.
Cellular Effects on Bacterial Morphology and Viability at the Molecular Level
The antibacterial action of cefcapene, a third-generation cephalosporin, culminates in significant alterations to bacterial cell structure and a loss of viability. These effects are a direct consequence of its primary mechanism of action: the inhibition of cell wall biosynthesis. Cefcapene, delivered as the prodrug cefcapene pivoxil, is hydrolyzed by esterases to its active form. nih.govtoku-e.com The active cefcapene then targets and inactivates penicillin-binding proteins (PBPs), which are crucial enzymes located on the inner membrane of the bacterial cell wall. nih.govdoctorlib.org
The primary function of PBPs is to catalyze the final steps of peptidoglycan synthesis, a critical polymer that provides structural integrity to the bacterial cell wall. nih.govwikipedia.org Specifically, these enzymes are responsible for the transpeptidation reactions that create cross-links between the peptide chains of adjacent glycan strands, forming a strong, mesh-like sacculus around the bacterium. nih.gov
By binding to and acylating the serine residue in the active site of these enzymes, cefcapene irreversibly inactivates them. wikipedia.org This inhibition disrupts the synthesis and remodeling of the peptidoglycan layer. nih.gov As the bacterium continues to grow and divide, the compromised cell wall is unable to withstand the internal osmotic pressure, leading to a cascade of morphological changes and ultimately, cell death. nih.gov
The specific morphological changes observed in bacteria exposed to β-lactam antibiotics like cefcapene are dependent on which PBPs are preferentially inhibited. For instance, the inhibition of certain PBPs can lead to the formation of elongated, filamentous cells as cell division is blocked while growth continues. nih.gov Inhibition of other PBPs can result in the formation of ovoid or spherical cells, known as spheroplasts in Gram-negative bacteria, which have lost their rigid cell wall. google.com These structurally weakened forms are osmotically fragile and prone to lysis. google.com
The culmination of these cellular insults is a loss of bacterial viability. The disruption of cell wall integrity leads to the leakage of cellular contents and ultimately cell lysis, which is the primary bactericidal effect of cefcapene. nih.gov The efficacy of this process is often quantified by the minimal inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. While specific MIC data for the Δ2 isomer is not available, studies on cefcapene pivoxil (isomer not specified) have demonstrated its potent bactericidal activity against a range of pathogens. toku-e.comnih.gov
The following tables summarize the general effects of cephalosporins on bacterial cells and the known PBP affinity for cefcapene, which underpins these cellular outcomes.
Table 1: General Cellular Effects of Cephalosporin Antibiotics on Bacteria
| Cellular Effect | Molecular Mechanism | Reference |
| Filamentation | Inhibition of specific Penicillin-Binding Proteins (PBPs) involved in septum formation during cell division. | nih.gov |
| Spheroplast/Protoplast Formation | Inhibition of PBPs responsible for maintaining the overall shape and integrity of the peptidoglycan layer, leading to the loss of the rigid cell wall. | google.com |
| Cell Lysis | The compromised cell wall cannot withstand the internal turgor pressure, causing the cell to rupture. | nih.gov |
| Loss of Viability | The combination of inhibited cell wall synthesis and subsequent cell lysis leads to bacterial death. | nih.gov |
Table 2: Reported Penicillin-Binding Protein (PBP) Affinity for Cefcapene
| Bacterial Species | PBP with High Affinity | Implication | Reference |
| Streptococcus pneumoniae | PBP2X | Cefcapene demonstrates higher affinity for PBP2X compared to cefditoren and cefixime. | researchgate.netnih.gov |
| Haemophilus influenzae | PBP1A & PBP3A/B | Cefditoren shows a strong affinity for PBP1A and PBP3A/B, for which Cefcapene's affinity was comparatively measured. | researchgate.netnih.gov |
It is important to note that the biological activity of different isomers of a drug can vary. chemguideforcie.co.uk The Δ2 and Δ3 isomers of cephalosporins refer to the position of the double bond within the dihydrothiazine ring of the cephem nucleus. This structural difference can influence the stability and, consequently, the antibacterial potency of the compound. While patents exist for the synthesis of specific isomers like Δ2-cefditoren pivoxil and E-type cefcapene pivoxil, detailed comparative studies on the cellular and molecular effects of the Δ2-Cefcapene Pivoxil isomer versus the more common Δ3 isomer are not extensively documented in scientific literature. benchchem.comgoogle.com Therefore, the effects described are based on the known mechanisms of cefcapene and the broader cephalosporin class.
Bacterial Resistance Mechanisms and Overcoming Strategies in Research
PBP Alterations Leading to Reduced Cefcapene (B134052) Affinity
The bactericidal activity of β-lactam antibiotics stems from their ability to bind to and inactivate Penicillin-Binding Proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. nih.gov Alterations in the structure of these target enzymes can lead to reduced binding affinity for β-lactam antibiotics, resulting in resistance.
Resistance to β-lactams through PBP alterations arises from mutations in the genes encoding these proteins. unifr.ch In bacteria such as Streptococcus pneumoniae and Haemophilus influenzae, resistance to cephalosporins is often associated with a step-wise accumulation of mutations in multiple PBP genes, particularly pbp2x, pbp2b, and pbp1a. nih.govnih.govnih.gov These mutations can be acquired through horizontal gene transfer, leading to the formation of mosaic genes with regions of DNA from other, more resistant species. nih.gov The evolution of these resistant PBP variants is a complex process driven by the selective pressure of antibiotic use. nih.govbohrium.com The fitness cost associated with initial resistance mutations can be compensated for by subsequent mutations, leading to the stabilization and persistence of resistant strains in the population. nih.gov
Understanding the three-dimensional structure of PBPs and the impact of resistance mutations is crucial for the design of new antibiotics that can overcome this resistance mechanism. X-ray crystallography and molecular modeling studies have provided valuable insights into the structural basis of β-lactam resistance. mdpi.commdpi.commdpi.com Mutations in or near the active site of the PBP can alter the conformation of the binding pocket, thereby reducing the affinity for β-lactam molecules. mdpi.comfrontiersin.org For example, amino acid substitutions near conserved motifs within the transpeptidase domain can disrupt the hydrogen bonding network necessary for efficient drug binding. nih.govmdpi.com Structural analyses of mutant PBPs in complex with β-lactams can reveal the precise molecular interactions that are compromised, providing a rational basis for the development of novel cephalosporins with improved activity against resistant strains. nih.govfrontiersin.org
The table below outlines common PBP alterations and their impact:
| Bacterial Species | Key PBP Genes Altered | Consequence of Alteration |
| Streptococcus pneumoniae | pbp2x, pbp2b, pbp1a | Reduced affinity for penicillins and cephalosporins |
| Haemophilus influenzae | ftsI (encoding PBP3) | Increased resistance to cephalosporins |
| Enterococcus faecalis | pbp4 | Resistance to penicillins and some cephalosporins |
Role of Efflux Pump Systems and Outer Membrane Porin Modifications in Resistance
In Gram-negative bacteria, the outer membrane presents a significant barrier to the entry of many antibiotics. The interplay between drug influx through porin channels and active efflux by pump systems is a critical determinant of the intracellular concentration of an antibiotic and, consequently, its efficacy.
Efflux Pump Systems: Efflux pumps are transport proteins that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell. jabonline.innih.gov Overexpression of these pumps can lead to reduced intracellular drug accumulation and contribute to antibiotic resistance. mdpi.com Several families of efflux pumps have been identified, with the Resistance-Nodulation-Division (RND) family being particularly important in the multidrug resistance of many Gram-negative pathogens. jabonline.in The overexpression of efflux pumps can be triggered by exposure to antibiotics and may contribute to the development of higher levels of resistance by allowing the bacteria to survive and acquire other resistance mechanisms. mdpi.comjournalagent.com
Outer Membrane Porin Modifications: Porins are protein channels in the outer membrane of Gram-negative bacteria that allow the passive diffusion of hydrophilic molecules, including many β-lactam antibiotics. nih.govmdpi.com A reduction in the number of porin channels or the expression of more restrictive porins can decrease the permeability of the outer membrane to antibiotics, leading to resistance. nih.govnih.gov In clinical isolates, the loss or modification of major porins, such as OmpF and OmpC in E. coli, has been associated with decreased susceptibility to various β-lactams, including third-generation cephalosporins. nih.govfrontiersin.org This mechanism can act synergistically with β-lactamase production, as reduced drug entry allows the enzymes to more effectively hydrolyze the antibiotic that does penetrate the outer membrane. microbiologyjournal.org
Research Approaches for Counteracting Antibacterial Resistance
The escalating threat of antimicrobial resistance necessitates innovative research strategies to preserve the efficacy of existing antibiotics and to develop new therapeutic agents. For cephalosporins such as Δ2-Cefcapene Pivoxil, a significant challenge is the production of β-lactamase enzymes by bacteria, which inactivate the antibiotic. Research efforts are largely focused on two key areas: enhancing the effectiveness of current drugs through combination therapies and designing novel molecules that can circumvent bacterial defense mechanisms.
Mechanistic Basis of Combination Therapies with β-Lactamase Inhibitors
The primary mechanism by which bacteria exhibit resistance to β-lactam antibiotics, including cephalosporins, is the production of β-lactamase enzymes. nih.gov These enzymes hydrolyze the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive before it can reach its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. mdpi.com
Combination therapy, which pairs a β-lactam antibiotic with a β-lactamase inhibitor (BLI), is a clinically successful strategy to overcome this resistance. nih.gov The inhibitor effectively functions as a sacrificial substrate. It is recognized and bound by the β-lactamase enzyme, often irreversibly, thereby inactivating the enzyme and protecting the partner antibiotic from degradation. This allows the β-lactam antibiotic to reach its PBP targets and exert its bactericidal effect. nih.govnih.gov
The mechanistic synergy relies on the following principles:
Enzyme Inactivation: The BLI binds to the active site of the β-lactamase. First-generation inhibitors like Clavulanic acid, Sulbactam, and Tazobactam are themselves β-lactam derivatives and act as "suicide inhibitors," forming a stable, covalent bond with the enzyme that prevents it from hydrolyzing the antibiotic. nih.gov
Restoration of Activity: By neutralizing the primary resistance mechanism, the inhibitor restores the antibiotic's intrinsic activity against the pathogen.
Expanded Spectrum: This approach broadens the spectrum of an antibiotic to include bacteria that have acquired β-lactamase genes. For instance, while Cefcapene is stable against many common β-lactamases, combination with a potent inhibitor could extend its utility against pathogens producing more aggressive or broader-spectrum enzymes like extended-spectrum β-lactamases (ESBLs). nih.gov
Newer, non-β-lactam based inhibitors, such as Avibactam and Vaborbactam, have been developed to counteract a wider range of β-lactamases, including some serine carbapenemases (like KPC) and Class C cephalosporinases, which older inhibitors cannot effectively neutralize. nih.gov
Table 1: Classes of β-Lactamases and Inhibitor Activity
| Ambler Class | Active Site | Key Enzymes | Representative Inhibitors |
| A | Serine | TEM, SHV, CTX-M, KPC | Clavulanic acid, Sulbactam, Tazobactam, Avibactam, Vaborbactam |
| B | Zinc (Metallo-β-lactamase) | NDM, VIM, IMP | Generally resistant to existing clinical inhibitors; research ongoing |
| C | Serine | AmpC | Avibactam |
| D | Serine | OXA | Avibactam (some), research ongoing |
Design Principles for New Chemical Entities to Bypass Existing Resistance
The continuous evolution of bacterial resistance, including mechanisms beyond β-lactamase production, drives the need for new chemical entities. These mechanisms include modification of the drug target (PBP mutations), reduced membrane permeability (porin loss), and active drug removal via efflux pumps. nih.govmdpi.com The rational design of new antibiotics aims to overcome these hurdles from the initial stages of development. nih.gov
Key design principles for novel cephalosporins and other β-lactams include:
Enhanced Stability to Hydrolysis:
Steric Hindrance: Modifying the chemical structure of the antibiotic to create steric hindrance around the β-lactam ring can prevent β-lactamase enzymes from accessing and hydrolyzing it. This has been a foundational principle in the development of successive generations of cephalosporins.
Novel Scaffolds: Introducing non-β-lactam scaffolds that mimic the structure necessary for PBP binding but are not substrates for β-lactamases is an advanced approach. nih.gov
Bypassing Permeability Barriers:
Siderophore Conjugation: One innovative strategy is the "Trojan Horse" approach. The antibiotic is attached to a siderophore, a molecule that bacteria use to acquire iron. The bacterium actively transports the siderophore-drug conjugate across its outer membrane, bypassing resistance due to porin channel mutations or loss. frontiersin.org Cefiderocol is a clinical example of this design principle.
Overcoming Target-Site Mutations:
Multiple Target Affinity: Designing molecules that can bind to multiple essential PBPs simultaneously can overcome resistance that arises from a mutation in a single PBP. Zidebactam, for instance, is a BLI that also has potent inhibitory activity against PBP2, adding a secondary mechanism of action. mdpi.comnih.gov
Enhanced Binding Affinity: Structural modifications can increase the binding affinity of the drug to the PBP active site, making it effective even if the PBP is altered, as long as the mutation does not completely eliminate binding.
Evading Efflux Pumps:
Physicochemical Modifications: Altering the physicochemical properties of a molecule, such as its charge, size, or hydrophobicity, can make it a poor substrate for efflux pumps. nih.gov Understanding the crystal structures of efflux pumps helps guide the design of compounds that are less likely to be recognized and expelled. nih.gov
Efflux Pump Inhibitors (EPIs): Similar to β-lactamase inhibitors, EPIs can be co-administered to block the efflux pump, thereby increasing the intracellular concentration of the antibiotic. This remains a significant area of research. nih.gov
Table 2: Design Strategies to Overcome Specific Resistance Mechanisms
| Resistance Mechanism | Design Principle / Strategy | Example Approach |
| β-Lactamase Production | Enhance molecular stability; Inhibit the enzyme | Steric shielding of β-lactam ring; Co-administration with a β-lactamase inhibitor (e.g., Avibactam) |
| Reduced Permeability (Porin Loss) | Utilize alternative uptake pathways | Siderophore-drug conjugates |
| Target Modification (PBP Mutation) | Bind to multiple targets; Increase binding affinity | Design molecules with high affinity for essential PBPs, including PBP2 and PBP3 |
| Active Efflux | Modify drug structure to avoid pump recognition | Alter charge and hydrophobicity; Develop Efflux Pump Inhibitors (EPIs) |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Correlating Chemical Structural Features with PBP Binding and β-Lactamase Stability
The antibacterial efficacy of cefcapene (B134052), the active metabolite of Δ2-Cefcapene Pivoxil, is determined by two primary factors: its ability to bind to and inactivate Penicillin-Binding Proteins (PBPs) and its stability against hydrolysis by β-lactamase enzymes.
Penicillin-Binding Protein (PBP) Affinity: The core of a cephalosporin's activity lies in the β-lactam ring, which mimics the D-Ala-D-Ala moiety of the peptidoglycan substrate of PBPs. researchgate.net The strained four-membered ring acylates a serine residue in the active site of the PBP, thereby inactivating the enzyme and disrupting bacterial cell wall synthesis. nih.gov The specific substituents on the 7-aminocephalosporanic acid nucleus significantly modulate this binding affinity.
C-7 Acylamino Side Chain: The (Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl side chain at the C-7 position of cefcapene is crucial for its broad-spectrum activity and high affinity for PBPs. The aminothiazole ring, in particular, is a common feature in third-generation cephalosporins and is known to enhance affinity for PBPs in Gram-negative bacteria. nih.gov For instance, studies on other cephalosporins like ceftaroline (B109729) have shown that long side chains can increase interactions with the active-site groove of PBPs. nih.gov The specific stereochemistry and composition of this side chain govern the precise interactions with various PBP isoforms, such as PBP2x and PBP3. nih.govnih.gov
The affinity of various β-lactams for different PBPs can be quantified by the concentration required to inhibit 50% of radiolabeled penicillin G binding (IC50).
Table 1: Comparative PBP Affinity (IC50 in μg/ml) of Cephalosporins in Resistant S. pneumoniae
| PBP | Ceftaroline | Cefotaxime | Ceftriaxone |
|---|---|---|---|
| PBP1A | 0.125 - 0.25 | 0.5 - 2 | 0.25 - 1 |
| PBP2B | 0.5 - 4 | 8 - >128 | 4 - 64 |
| PBP2X | 0.1 - 1 | 0.5 - 4 | 0.25 - 2 |
Data derived from studies on ceftaroline and other comparators, illustrating the typical range of PBP affinities for third-generation cephalosporins. nih.gov
β-Lactamase Stability: The primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the β-lactam ring. nih.govmdpi.com The structural features of cefcapene provide a degree of stability against many common β-lactamases.
C-7 Side Chain: The bulky side chain at the C-7 position provides steric hindrance, which protects the β-lactam ring from the active site of many β-lactamase enzymes. The specific configuration of the oxime group, common in third-generation cephalosporins, is a key element in conferring this resistance.
Impact of Substituent Variations on Prodrug Hydrolysis Kinetics
This compound is a prodrug, meaning it is an inactive precursor that is converted into the active drug, cefcapene, within the body. nih.gov This conversion is achieved through the hydrolysis of the pivaloyloxymethyl (pivoxil) ester at the C-2 carboxyl group, a reaction catalyzed by esterase enzymes in the intestine and blood. nih.govsemanticscholar.org
The design of the pivoxil ester is a deliberate strategy to enhance oral bioavailability. The lipophilic ester group improves absorption from the gastrointestinal tract. nih.gov Once absorbed, the ester must be efficiently cleaved to release the active, hydrophilic cefcapene into circulation. The kinetics of this hydrolysis are critical; if hydrolysis is too slow, the active drug may not reach therapeutic concentrations, while premature hydrolysis in the gut lumen can reduce absorption. nih.govnih.gov
Studies on cephalosporin (B10832234) prodrugs have revealed several factors influencing hydrolysis kinetics:
Ester Moiety: The choice of the pivoxil group is based on its susceptibility to enzymatic hydrolysis. The bulky tert-butyl group of the pivalate (B1233124) ester influences the interaction with the active site of esterases.
C-3 Substituent: The nature of the substituent at the C-3 position can affect the rate of prodrug hydrolysis. Research on various cephalosporin esters has shown that more lipophilic esters tend to be hydrolyzed faster by intestinal tissue enzymes. nih.gov
C-2 Substituent: The presence of an acidic moiety at C-2 is generally important for the stability of the cephalosporin core. Studies on non-traditional cephalosporins have shown that the absence of an acidic group at C-2 can make the β-lactam ring more vulnerable to cleavage, even before ester hydrolysis occurs. core.ac.uk
The hydrolysis process is essential for efficacy, as shown in Caco-2 cell models where the intracellular accumulation of the active drug (cefcapene) was significantly increased due to the hydrolysis of the prodrug (cefcapene pivoxil). nih.gov
Computational Chemistry and Molecular Modeling for SAR and SPR Elucidation
Computational techniques are indispensable tools for understanding the complex interactions between cephalosporins and their biological targets, providing insights that guide the design of new and improved antibiotics.
Molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the binding of a ligand, such as cefcapene, to its target protein, like a PBP or a β-lactamase. mdpi.comnih.gov
Molecular Docking: This technique predicts the preferred orientation of the drug within the protein's active site, forming a stable complex. mdpi.com For cephalosporins, docking studies can identify key hydrogen bonds and hydrophobic interactions between the drug's side chains and the amino acid residues of the PBP. nih.gov For example, docking can confirm the importance of the aminothiazole group in anchoring the drug to the hinge region of the binding pocket. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the stability and dynamics of the drug-protein complex over time. acs.org These simulations model the movement of every atom in the system, providing insights into the flexibility of the complex and the persistence of key interactions. researchgate.netyoutube.com MD can help verify if a docked pose is stable and can reveal conformational changes in the protein induced by the binding of the antibiotic. researchgate.netnih.gov
Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description | Significance for Drug-Target Interaction |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the protein-ligand complex from an initial reference structure over time. acs.org | A stable, low RMSD value suggests the ligand remains tightly bound in a consistent conformation within the active site. mdpi.com |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average positions. acs.org | Highlights flexible regions of the protein and identifies which residues are most affected by ligand binding. |
| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. mdpi.com | Significant changes in Rg can suggest that ligand binding induces conformational changes (e.g., opening or closing of the active site). |
| Hydrogen Bonds | Tracks the number and duration of hydrogen bonds between the ligand and the protein. mdpi.com | Persistent hydrogen bonds are critical for high-affinity binding and stability of the complex. |
This table summarizes common analyses performed after MD simulations to assess the stability and nature of a ligand-protein complex.
QSAR is a computational method that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. whitesscience.comresearchgate.net A QSAR model is a mathematical equation that correlates physicochemical or structural descriptors of molecules with their observed activity. nih.govresearchgate.net
For cephalosporins, a QSAR model might look like this: Biological Activity (e.g., log(1/MIC)) = c1Descriptor1 + c2Descriptor2 + ... + Constant
Descriptors: These are numerical values that represent different properties of the molecule, such as:
Topological Polar Surface Area (TPSA): Relates to a molecule's ability to permeate membranes. whitesscience.comresearchgate.net
Eccentric Connectivity Index: A topological descriptor that encodes information about the shape and branching of the molecule. researchgate.netwhitesscience.com
Fragment Complexity: A measure of the intricacy of the molecular structure. whitesscience.com
Model Building and Validation: Multiple Linear Regression (MLR) is a common method used to build the QSAR model. whitesscience.comresearchgate.net The model's predictive power is then rigorously validated using statistical tests, such as the squared correlation coefficient (r²) and the cross-validation coefficient (q²). A high q² value (e.g., > 0.5) indicates a robust model with good predictive ability. whitesscience.com
QSAR studies on cephalosporins have shown that inhibitory activity against transpeptidase can be enhanced in derivatives with a higher eccentric connectivity index and topological polar surface area. whitesscience.comresearchgate.net These models serve as powerful predictive tools, allowing chemists to estimate the activity of newly designed cephalosporin analogues before they are synthesized, thus saving time and resources in the drug discovery process. nih.gov
Biochemical Metabolism and Disposition Studies
Enzymatic Pathways Involved in the Metabolism of the Pivoxil Moiety
The metabolic journey of the pivoxil moiety of Δ2-Cefcapene Pivoxil begins with its cleavage from the parent drug molecule, a necessary step for the release of the active antibacterial agent, cefcapene (B134052). This process is primarily mediated by a class of ubiquitously distributed enzymes.
The initial and most crucial step is the hydrolysis of the pivaloyloxymethyl ester bond. This reaction is catalyzed by non-specific esterases , which are abundant in the intestinal mucosa. medchemexpress.com This enzymatic action liberates the active cefcapene and releases the pivoxil moiety in the form of pivalic acid . researchgate.net
Once formed, pivalic acid undergoes further metabolism. A key pathway involves its activation to a coenzyme A thioester. This reaction is catalyzed by pivalate-CoA ligase , resulting in the formation of pivaloyl-CoA . This activated intermediate is a substrate for further conjugation reactions.
The primary metabolic pathway for pivaloyl-CoA in mammals is its conjugation with carnitine. This reaction is facilitated by carnitine acyltransferases . The product of this conjugation is pivaloylcarnitine (B1222081) , a water-soluble compound that can be readily eliminated from the body. nih.gov In some species, other conjugation pathways have been observed. For instance, in dogs, pivalic acid has been shown to be conjugated with glucuronic acid and glycine, forming pivaloylglucuronide and pivaloylglycine , respectively. nih.gov
Identification and Characterization of Metabolites in In Vitro Systems and Animal Models
The metabolic fate of the pivoxil moiety of this compound has been investigated in various research models, leading to the identification of several key metabolites. Following the initial hydrolysis of the prodrug, the primary metabolites of the pivoxil group are formed from the resulting pivalic acid.
In animal models, particularly in studies involving rats and dogs administered a radiolabeled form of cefcapene pivoxil (S-1108), the major metabolite identified in plasma and urine is pivaloylcarnitine . nih.govnih.gov This finding underscores the significance of the carnitine conjugation pathway in the disposition of the pivoxil moiety. In these studies, free pivalic acid was also detected in plasma, representing the precursor to the conjugated metabolites. nih.gov
Further analysis of urine from dogs in these disposition studies revealed the presence of other conjugates, although likely in smaller quantities than pivaloylcarnitine. These include pivaloylglucuronide and pivaloylglycine . nih.gov The active drug, cefcapene , is also considered a metabolite of the prodrug this compound. researchgate.net
The table below summarizes the key metabolites of the pivoxil moiety of this compound identified in research contexts.
| Metabolite | Precursor | Animal Model(s) Where Identified |
| Pivalic Acid | This compound | Rats, Dogs |
| Pivaloylcarnitine | Pivalic Acid | Rats, Dogs, Humans |
| Pivaloylglucuronide | Pivalic Acid | Dogs |
| Pivaloylglycine | Pivalic Acid | Dogs |
This table is based on findings from studies on cefcapene pivoxil and other pivoxil-containing prodrugs.
Biochemical Mechanisms of Metabolite Clearance and Excretion in Research Contexts
The clearance of the pivoxil moiety metabolites is an efficient process that primarily relies on renal excretion. The biochemical transformations that the pivoxil group undergoes are instrumental in facilitating its removal from the body.
The conjugation of pivalic acid to form water-soluble metabolites like pivaloylcarnitine is a key detoxification and clearance mechanism. Pivaloylcarnitine is the predominant form in which the pivalate (B1233124) from cefcapene pivoxil is excreted. nih.gov Studies in healthy human volunteers treated with pivoxil-containing antibiotics have demonstrated a significant increase in the urinary excretion of pivaloylcarnitine. nih.gov
The primary route of elimination for these metabolites is through the kidneys. In studies with radiolabeled cefcapene pivoxil in rats, the majority of the absorbed radioactivity was excreted in the urine within 24 hours of administration, with pivaloylcarnitine being the main component. nih.gov This rapid urinary excretion prevents the accumulation of pivalic acid and its metabolites in the body.
The table below outlines the primary clearance mechanisms for the metabolites of the pivoxil moiety of this compound.
| Metabolite | Primary Clearance Mechanism |
| Pivaloylcarnitine | Renal Excretion (Urine) |
| Pivaloylglucuronide | Renal Excretion (Urine) |
| Pivaloylglycine | Renal Excretion (Urine) |
Advanced Analytical Method Development and Validation for Research Applications
High-Performance Liquid Chromatography (HPLC) Methods for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis of Δ2-Cefcapene Pivoxil and its related substances in research settings. Its specificity and sensitivity allow for precise measurements critical for developmental and stability studies.
Method Development for Active Drug and Prodrug Quantification
A validated stability-indicating isocratic reverse-phase HPLC (RP-HPLC) method has been established for the quantitative determination of Cefcapene (B134052) Pivoxil. nih.govnih.govresearchgate.net This method is capable of separating the prodrug from its degradation products, ensuring accurate quantification even in complex matrices. nih.govnih.gov The method's validation encompasses linearity, accuracy, precision, selectivity, and robustness, making it suitable for kinetic and routine analysis. nih.govnih.govresearchgate.net
Optimal separation is achieved using a C18 column with a mobile phase consisting of a buffered acetonitrile (B52724) mixture. nih.govresearchgate.net Detection is typically carried out using a UV detector. nih.govresearchgate.net Under specific chromatographic conditions, the retention time for Cefcapene Pivoxil is approximately 3.84 minutes. nih.govresearchgate.net The limits of detection (LOD) and quantification (LOQ) for Cefcapene Pivoxil have been determined to be 4.24 mg L⁻¹ and 12.85 mg L⁻¹, respectively, demonstrating the method's sensitivity. nih.govcore.ac.uk
Table 1: HPLC Method Parameters for Quantitative Analysis of Cefcapene Pivoxil
| Parameter | Specification | Source(s) |
|---|---|---|
| Chromatography System | Isocratic RP-HPLC | nih.govresearchgate.net |
| Column | Lichrospher RP-18 (250 mm × 4.6 mm, 5 μm) | nih.govnih.govresearchgate.net |
| Mobile Phase | Acetonitrile and a mixture of Citric Acid (10 mmol L⁻¹) and Potassium Chloride (18 mmol L⁻¹), in a 45:55 volume ratio. | nih.govresearchgate.net |
| Flow Rate | 1.0 mL min⁻¹ | nih.govresearchgate.net |
| Detection Wavelength | 270 nm | nih.govresearchgate.net |
| Temperature | 30 °C | nih.govresearchgate.net |
| Retention Time | ~3.84 min | nih.govresearchgate.net |
Chromatographic Techniques for Impurity Profiling in Research Samples
Impurity profiling is crucial for ensuring the quality and integrity of a drug substance. Various chromatographic techniques are employed to detect and quantify different types of impurities in research samples of this compound.
Degradation Products: The same HPLC method used for quantification is also employed for impurity profiling, as it can effectively separate the main compound from its degradation products formed under stress conditions. nih.govijpsonline.com Key degradation products have been observed with retention times of approximately 1.57 min and 2.53 min under acidic hydrolysis conditions. nih.govcore.ac.uk The presence of impurities from the manufacturing process, such as the Cefcapene Pivoxil E-type isomer, is also monitored using HPLC. google.com
Polymer Impurities: The Japanese Pharmacopoeia specifies a size-exclusion chromatography (SEC) method for determining polymer impurities in Cefcapene Pivoxil Hydrochloride. obrnutafaza.hr This technique separates molecules based on their size, effectively isolating high-molecular-weight polymer impurities from the drug molecule. obrnutafaza.hr
Elemental Impurities: For the detection of elemental impurities (e.g., Cd, Pb, As, Hg, Co, V, Ni, Mo, Cr), Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is utilized. cmes.org This highly sensitive technique requires microwave digestion of the sample to accurately determine the content of trace metals. cmes.org
Table 2: Chromatographic Techniques for Impurity Profiling
| Impurity Type | Analytical Technique | Key Methodological Details | Source(s) |
|---|---|---|---|
| Degradation Products & Isomers | RP-HPLC | C18 column, UV detection at 270 nm. | nih.govgoogle.com |
| Polymer Impurities | Size-Exclusion Chromatography (SEC) | TSKgel G2000HHR column; Mobile Phase: 30mmol/L LiBr in DMF; UV detection at 280 nm. | obrnutafaza.hr |
| Elemental Impurities | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Microwave digestion with a mixture of nitric acid, hydrochloric acid, and hydrofluoric acid. | cmes.org |
Spectroscopic Techniques for Structural Elucidation and Interaction Studies
Spectroscopic techniques are indispensable for determining the concentration of this compound in various research media and for investigating its interactions with other molecules.
UV-Visible Spectroscopy for Concentration Determination in Research Media
UV-Visible spectroscopy is a fundamental technique for concentration determination. In the context of Cefcapene Pivoxil research, it is most prominently used as the detection method in HPLC analysis. nih.govresearchgate.net The quantitative determination of the compound is achieved by monitoring the UV absorbance at a wavelength of 270 nm, where the molecule exhibits significant absorbance. nih.govnih.govresearchgate.net This allows for the construction of calibration curves and the precise measurement of the compound's concentration in solution. core.ac.uk
Fluorescence Spectroscopy for Investigating Molecular Binding Events
Fluorescence spectroscopy is a powerful and sensitive technique used to study the binding interactions between molecules, such as a drug and a protein. sciencepublishinggroup.comresearchgate.net This method relies on monitoring changes in the fluorescence properties (e.g., intensity, emission wavelength) of intrinsic fluorophores (like tryptophan in proteins) or extrinsic fluorescent probes upon binding. researchgate.netnih.gov Such studies can reveal key binding parameters, including binding constants and the number of binding sites, and can elucidate the mechanism of interaction, such as static or dynamic quenching. sciencepublishinggroup.comresearchgate.net
While specific fluorescence spectroscopy studies on this compound were not identified in the searched literature, the methodology has been applied to similar cephalosporin (B10832234) prodrugs like Cefetamet (B193807) Pivoxil to investigate its binding with proteins like pepsin. sciencepublishinggroup.comresearchgate.net In those studies, fluorescence quenching was used to demonstrate a static binding mechanism with a single binding site. sciencepublishinggroup.com The use of fluorescent probes like ANS and bis-ANS is also a common strategy to characterize hydrophobic binding regions on target proteins, which can be crucial for understanding drug-receptor interactions. nih.gov
Stability-Indicating Assays for Degradation Pathways in Research Conditions
Stability-indicating assays are designed to demonstrate the intrinsic stability of a drug substance by subjecting it to various stress conditions. nih.gov These studies are critical for identifying potential degradation pathways and developing stable formulations. A validated HPLC method has been successfully applied to study the stability of Cefcapene Pivoxil under forced degradation conditions as recommended by the International Conference on Harmonization (ICH). nih.govnih.gov
Forced degradation studies on Cefcapene Pivoxil have been conducted under hydrolytic, oxidative, thermal, and radiolytic stress. nih.govnih.gov The compound was found to be significantly degraded under conditions of acidic hydrolysis at elevated temperatures and in the presence of an oxidizing agent (H₂O₂). nih.gov For instance, after 240 minutes in 0.5 mol L⁻¹ HCl at 363 K, 56.4% of the Cefcapene Pivoxil was degraded. nih.govcore.ac.uk In contrast, it showed relative resistance to acidic hydrolysis at room temperature and good stability under dry heat and radiolytic stress conditions. nih.gov The main degradation products observed under thermal and oxidative stress had the same retention times as those from acidic hydrolysis, suggesting similar degradation pathways. nih.gov
Table 3: Summary of Forced Degradation Studies on Cefcapene Pivoxil
| Stress Condition | Parameters | Degradation Outcome | Source(s) |
|---|---|---|---|
| Acidic Hydrolysis | 0.5 mol L⁻¹ HCl at 363 K for 240 min | 56.4% degradation | nih.govcore.ac.uk |
| Oxidative Stress | 30% H₂O₂ at 343 K | Significant degradation | nih.govcore.ac.uk |
| Thermal (Dry Heat) | 373 K and 393 K for 28 days | Desired stability observed | nih.gov |
| Radiolytic Stress | Gamma irradiation | 1.66–10.84% degradation | nih.gov |
Compound Reference Table
Method Validation Criteria for Robustness and Precision in Academic Research
In academic and preclinical research, the validation of an analytical method ensures that it is suitable for its intended purpose. For this compound, this typically involves the use of High-Performance Liquid Chromatography (HPLC) to determine its presence and purity, often in the presence of its isomers (e.g., the Δ3 isomer) and potential degradation products. itmedicalteam.plut.ee The validation process, guided by principles outlined in international guidelines, establishes the method's performance characteristics. itmedicalteam.pl Key among these are robustness and precision, which demonstrate the method's reliability and consistency.
Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. itmedicalteam.pl In the context of HPLC analysis of Cefcapene Pivoxil, a study systematically evaluated the influence of several variations on the analytical results. The parameters altered included the composition of the mobile phase (acetonitrile concentration, citric acid concentration, potassium chloride concentration), the pH of the mobile phase, the flow rate, the detection wavelength, and the column temperature. itmedicalteam.pl
The findings from such a study are crucial for establishing the operational limits of the method. For instance, slight adjustments in the mobile phase composition or flow rate should not significantly impact the retention time, peak area, or resolution of this compound from other components. itmedicalteam.pl The data presented in the following table illustrates the results of a robustness study for an HPLC method for Cefcapene Pivoxil.
Interactive Data Table: Robustness of an HPLC Method for Cefcapene Pivoxil Analysis
| Parameter | Variation | Retention Time (min) | Peak Area | Resolution (Rs) | Asymmetry |
|---|---|---|---|---|---|
| Acetonitrile in Mobile Phase | 43% | 3.92 | 5491600 | 2.1 | 1.98 |
| 47% | 3.78 | 5491610 | 2.0 | 1.93 | |
| Citric Acid in Mobile Phase | 9 mmol L⁻¹ | 3.85 | 5491605 | 2.0 | 1.96 |
| 11 mmol L⁻¹ | 3.83 | 5491602 | 2.1 | 1.94 | |
| Potassium Chloride in Mobile Phase | 16 mmol L⁻¹ | 3.86 | 5491608 | 2.0 | 1.97 |
| 20 mmol L⁻¹ | 3.82 | 5491604 | 2.1 | 1.95 | |
| Mobile Phase pH | 2.34 | 3.88 | 5491598 | 1.9 | 2.01 |
| 2.38 | 3.80 | 5491612 | 2.2 | 1.92 | |
| Flow Rate (mL min⁻¹) | 1.48 | 3.95 | 5491595 | 1.8 | 2.05 |
| 1.52 | 3.75 | 5491615 | 2.3 | 1.90 | |
| Wavelength (nm) | 265 | 3.84 | 5489990 | 2.1 | 1.95 |
| 275 | 3.84 | 5493210 | 2.1 | 1.95 | |
| Temperature (°C) | 28 | 3.87 | 5491600 | 2.0 | 1.98 |
| 32 | 3.81 | 5491610 | 2.2 | 1.93 |
Data sourced from a study on the stability-indicating HPLC method for the determination of Cefcapene Pivoxil. itmedicalteam.pl
Precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is typically evaluated at two levels: repeatability and intermediate precision. nih.gov
Repeatability (Intra-day precision) refers to the precision under the same operating conditions over a short interval of time. nih.gov This is assessed by performing the analysis on multiple samples of the same concentration on the same day. nih.gov
Intermediate precision (Inter-day precision) assesses the within-laboratory variations, such as different days, different analysts, or different equipment. nih.gov
A stability-indicating HPLC method for Cefcapene Pivoxil was validated for its precision, with the results demonstrating the method's high degree of repeatability and intermediate precision. nih.govresearchgate.net The Relative Standard Deviation (RSD) for intra-day and inter-day precision was found to be well within acceptable limits, confirming the method's suitability for reliable quantification. nih.gov The following table presents typical precision data from such a validation study.
Interactive Data Table: Precision of an HPLC Method for Cefcapene Pivoxil Analysis
| Precision Level | Concentration (mg L⁻¹) | Measured Concentration (mg L⁻¹) (Mean ± SD, n=6) | RSD (%) |
|---|---|---|---|
| Repeatability (Intra-day) | 80 | 80.4 ± 0.47 | 0.58 |
| 100 | 100.2 ± 0.58 | 0.58 | |
| 120 | 120.5 ± 0.70 | 0.58 | |
| Intermediate Precision (Inter-day) | 80 | 80.9 ± 1.03 | 1.27 |
| 100 | 101.1 ± 1.28 | 1.27 | |
| 120 | 121.4 ± 1.54 | 1.27 |
Data sourced from a study on the stability-indicating HPLC method for the determination of Cefcapene Pivoxil. nih.govresearchgate.netcore.ac.uk
The development and rigorous validation of analytical methods, with a strong focus on robustness and precision, are indispensable for generating high-quality, reliable data in academic research involving this compound. These validated methods form the bedrock of further investigations into the compound's properties and potential applications.
Preclinical Research Models and Methodological Approaches for Mechanistic Insights
In Vitro Susceptibility Testing Methodologies for Bacterial Strains
The in vitro activity of a new antimicrobial agent is a cornerstone of its preclinical evaluation. For Δ2-Cefcapene, the active metabolite of the prodrug Δ2-Cefcapene Pivoxil, this is determined using standardized antimicrobial susceptibility testing (AST) methodologies. These tests are crucial for defining the compound's spectrum of activity against a range of bacterial pathogens. The primary methods employed are recognized by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and are fundamental for establishing the minimum inhibitory concentrations (MICs) of the drug. fda.gov
Standard methodologies for determining the susceptibility of bacterial strains to cefcapene (B134052) include:
Broth Dilution: This technique involves preparing serial twofold dilutions of cefcapene in a liquid growth medium (e.g., Mueller-Hinton broth) in microtiter plates. Each well is then inoculated with a standardized suspension of a test bacterium. After incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Agar (B569324) Dilution: Similar to broth dilution, this method involves incorporating serial dilutions of cefcapene into molten agar before it solidifies. The agar plates are then inoculated with various bacterial strains. The MIC is the lowest drug concentration that prevents growth on the plate.
Disk Diffusion (Kirby-Bauer Test): This method involves placing a paper disk impregnated with a specific amount of cefcapene onto an agar plate swabbed with a bacterial lawn. As the drug diffuses into the agar, it creates a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured after incubation and correlated with MIC values to determine if the strain is susceptible, intermediate, or resistant. nih.gov
Gradient Diffusion (Etest): This method uses a plastic strip with a predefined, continuous concentration gradient of an antibiotic. When placed on an inoculated agar plate, an elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the strip. nih.gov
This compound's active form, cefcapene, has been evaluated against both Gram-positive and Gram-negative bacteria using these standard in vitro tests. toku-e.com These results are vital for medical microbiologists to inform potential treatment options. toku-e.com
Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Cefcapene
| Bacterial Species | Penicillin Susceptibility Status | Cefcapene MIC Range (µg/mL) | Citation |
|---|---|---|---|
| Streptococcus pneumoniae | Susceptible | 0.004 – 0.25 | toku-e.com |
Cell-Based Assays for Prodrug Permeation and Intracellular Concentration Studies
As this compound is a prodrug, its absorption, distribution, metabolism, and excretion (ADME) profile is fundamentally linked to its conversion into the active moiety, Δ2-Cefcapene. Cell-based assays are indispensable for understanding the permeation of the prodrug across biological barriers, like the intestinal epithelium, and for quantifying the subsequent intracellular concentration of the active form.
The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted and utilized in vitro model for predicting the oral absorption of drugs in humans. nih.goveuropa.eu When cultured on semipermeable filter supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the barrier function of the human intestinal epithelium. nih.goveuropa.eu
Studies on this compound have employed Caco-2 cell monolayers to elucidate its absorption mechanism. toku-e.comnih.govresearchgate.net In these experiments, the prodrug is added to the apical side of the cell monolayer (representing the intestinal lumen), and samples are taken from the basolateral side (representing the bloodstream) over time to determine the rate of transport. nih.gov
Key research findings from Caco-2 models of this compound include:
Prodrug Hydrolysis: The pivoxil ester of the prodrug undergoes almost complete hydrolysis by intracellular esterases within the Caco-2 cells before the active drug, cefcapene, reaches the basolateral side. nih.govresearchgate.net
Intracellular Accumulation: The intracellular degradation of the prodrug leads to an accumulation of the active cefcapene form within the cells. nih.govresearchgate.net In contrast, when the active drug itself is applied to the apical side, only a small amount reaches the basolateral compartment, and no significant intracellular accumulation is observed, highlighting the critical role of the prodrug formulation for absorption. nih.govresearchgate.net
Transport Kinetics: The rate of transport of this compound across the Caco-2 monolayer has been observed to be linear with time. toku-e.com
Predictive Value: Based on these in vitro findings, the oral absorption of this compound in humans is predicted to be favorable. nih.govresearchgate.net
Table 2: Summary of Findings from Caco-2 Permeability Studies of this compound
| Parameter Studied | Observation | Implication | Citation |
|---|---|---|---|
| Prodrug Transport | Transport across the monolayer is accompanied by extensive metabolism. | The compound is absorbed as a prodrug and converted to its active form. | nih.govresearchgate.net |
| Ester Hydrolysis | Near-complete hydrolysis of the pivoxil ester occurs within the cells. | Efficient activation by host intestinal esterases. | nih.govresearchgate.net |
| Active Drug Concentration | Intracellular accumulation of the active cefcapene form is observed. | The prodrug strategy successfully delivers the active moiety into and across the epithelial barrier. | nih.govresearchgate.net |
| Permeability Prediction | Good oral absorption is predicted for humans. | The Caco-2 model serves as a valuable tool for evaluating oral bioavailability. | nih.govresearchgate.net |
Understanding the specific mechanisms of cellular uptake and potential efflux is critical for a complete picture of a drug's disposition. For prodrugs like this compound, this involves characterizing how the molecule enters the intestinal cell and whether it is a substrate for efflux pumps, which can actively transport drugs back into the intestinal lumen, thereby reducing bioavailability. nih.gov
Studies using Caco-2 cells have shown that the disappearance of this compound from the apical side is attributable to both metabolism (hydrolysis) and transport. nih.govresearchgate.net The efficient uptake and subsequent intracellular hydrolysis confirm that the prodrug effectively enters the intestinal epithelial cells. nih.govresearchgate.net
While specific transporters for this compound have not been fully elucidated in the available literature, investigations into such mechanisms typically involve:
Inhibition Assays: Using known inhibitors of specific uptake or efflux transporters (e.g., P-glycoprotein (P-gp) or Multidrug Resistance-Associated Proteins (MRPs)) to see if the permeability of the compound is affected. nih.gov
Specialized Cell Lines: Employing cell lines that are genetically engineered to overexpress a specific transporter, such as MDCK-MDR1 (for P-gp) or MDCK-MRP2, to directly assess if the compound is a substrate. nih.gov
Bidirectional Transport Assays: Measuring permeability in both the apical-to-basolateral and basolateral-to-apical directions. A significantly higher rate of transport in the basolateral-to-apical direction suggests the involvement of active efflux.
These methodological approaches are standard in pharmacology to determine if a compound's absorption is limited by efflux pumps, a common challenge for orally administered drugs. nih.gov
Enzyme Kinetic Studies with Isolated Bacterial Enzymes and Host Esterases
The efficacy and metabolism of this compound are governed by its interactions with two distinct classes of enzymes: host esterases that activate the prodrug and bacterial β-lactamases that can inactivate the resulting antibiotic.
Host Esterases: this compound is designed to be hydrolyzed by non-specific esterases present in the body, particularly in the intestinal wall, to release the active cefcapene molecule. nih.govresearchgate.net Permeability studies in Caco-2 cells and rat intestine models have confirmed that this hydrolysis is highly efficient. nih.govresearchgate.net The level of esterase activity was found to be lower in Caco-2 cells compared to the rat jejunum, but in both models, hydrolysis was a predominant event during absorption. nih.govresearchgate.net This rapid conversion is essential for delivering the active antibiotic to the systemic circulation.
Bacterial β-Lactamases: The primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes by bacteria, which hydrolyze the β-lactam ring and inactivate the drug. nih.gov Enzyme kinetic studies are performed to characterize the interaction between an antibiotic and these resistance enzymes. These studies typically measure parameters like the Michaelis constant (Kₘ), which reflects the affinity of the enzyme for the substrate, and the catalytic rate constant (k₋cat), which represents the turnover rate. nih.gov The ratio k₋cat/Kₘ is a measure of the enzyme's catalytic efficiency. nih.gov Research indicates that the active moiety, cefcapene, is capable of inactivating chromosome-encoded class C β-lactamases, suggesting a stable interaction that prevents the enzyme from destroying the antibiotic. toku-e.com
Table 3: Enzyme Interactions of this compound and its Active Moiety
| Enzyme Class | Specific Enzyme/System | Interaction with Cefcapene/Prodrug | Outcome | Citation |
|---|---|---|---|---|
| Host Enzymes | Intestinal Esterases (in Caco-2/rat models) | Hydrolysis of the pivoxil ester on the prodrug. | Release of the active drug, Δ2-Cefcapene. | nih.govresearchgate.net |
| Bacterial Enzymes | Chromosome-encoded Class C β-lactamases | Inactivation of the enzyme by the active drug, Δ2-Cefcapene. | Resistance mechanism is overcome. | toku-e.com |
Advanced In Vitro and Ex Vivo Mechanistic Models
While traditional 2D cell cultures like the Caco-2 model have been invaluable, they lack some of the complex microenvironmental cues of human organs, such as perfusion, mechanical forces (e.g., peristalsis), and multi-organ interactions. mdpi.comresearchgate.net
Organ-on-a-chip (OOC) or microphysiological systems (MPS) are emerging as a transformative technology in preclinical research. nih.govmdpi.com These microfluidic devices culture human cells in a 3D architecture that more accurately recapitulates the physiological and mechanical environment of an organ. mdpi.com
For a compound like this compound, an "intestine-on-a-chip" or "gut-on-a-chip" model offers significant advantages for mechanistic studies. azar-innovations.comnih.gov Such models can:
Recreate Physiological Shear Stress: By perfusing culture medium through microfluidic channels, these systems expose the intestinal cells to fluid shear stress, which is known to influence cell differentiation and function.
Model the Gut-Microbiome Interface: OOCs can be co-cultured with commensal gut microbes to study their influence on drug metabolism and absorption. azar-innovations.com
Integrate Multiple Organs: Intestine-chip models can be fluidically linked to a liver-chip, creating a "gut-liver-on-a-chip" axis. nih.govnih.gov This allows for the simultaneous investigation of a drug's intestinal absorption, transport to the liver, and subsequent first-pass metabolism, providing a more holistic view of its ADME profile. nih.govnih.gov
Although specific studies applying OOC technology to this compound have not been detailed in the literature, the application of these advanced models is a logical next step to refine the understanding of its permeability and metabolism in a system that more closely mimics human physiology. researchgate.netnih.gov
Table 4: List of Compounds
Predictive Mechanistic Modeling for Biological Activity and Metabolism of this compound
In the landscape of modern drug discovery and development, predictive mechanistic modeling has emerged as a cornerstone for anticipating the behavior of new chemical entities within a biological system. For a compound such as this compound, an isomer of the third-generation cephalosporin (B10832234) Cefcapene Pivoxil, these in silico approaches are invaluable for providing insights into its potential biological activity and metabolic fate, thereby guiding preclinical research. This section explores the application of such predictive models to this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models are computational models that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For cephalosporins, QSAR studies have been instrumental in predicting antibacterial efficacy by correlating molecular descriptors with activity against various bacterial strains. researchgate.net
While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles can be readily applied. The process would involve the calculation of a wide array of molecular descriptors for this compound. These descriptors, which quantify various aspects of the molecule's physicochemical properties, can be categorized as constitutional, topological, geometrical, and quantum-chemical.
Table 1: Computed Molecular Descriptors for this compound
| Descriptor | Value | Method of Calculation |
|---|---|---|
| Molecular Weight | 567.6 g/mol | PubChem 2.1 |
| XLogP3 | 1.5 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 12 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 9 | Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 247 Ų | Cactvs 3.4.8.18 |
Data sourced from PubChem CID 71314599 nih.gov
These descriptors would then be used to build a model correlating them with the biological activity of a series of related cephalosporins. The resulting model could then be used to predict the antibacterial activity of this compound. For instance, lipophilicity (often represented by LogP) and electronic parameters have been shown to be significant in the activity of cephalosporins. chemscene.com The predictive power of such models is typically assessed through statistical validation methods, including internal and external validation, to ensure their robustness and reliability. nih.gov
Predictive Modeling for Metabolism
The metabolism of a prodrug like this compound is a critical determinant of its therapeutic efficacy, as it must be converted to its active form, Cefcapene acid. Predictive modeling of metabolism focuses on identifying the potential sites of metabolism (SOMs) and the enzymes responsible, primarily Cytochrome P450 (CYP) isoenzymes, as well as hydrolysis by esterases. nih.gov
In silico approaches for metabolism prediction can be broadly categorized into ligand-based and structure-based methods. nih.gov
Ligand-based methods rely on the chemical structure of the substrate to predict its metabolic fate. This can include expert systems that use predefined transformation rules or machine learning models trained on large datasets of known metabolic reactions.
Structure-based methods utilize the three-dimensional structure of the metabolizing enzymes, such as CYP P450s, to dock the substrate into the active site and predict the likelihood of metabolism at different positions. lstmed.ac.uk
For this compound, the primary metabolic step is the hydrolysis of the pivoxil ester moiety to release the active Cefcapene acid. koreamed.org Predictive models can assess the lability of this ester bond under physiological conditions. Furthermore, while the core cephalosporin structure is generally stable, computational models can predict potential sites for minor metabolic transformations by CYP enzymes.
Table 2: Key Pharmacokinetic Parameters of the Active Metabolite Cefcapene
| Parameter | Value (for a 150 mg dose of Cefcapene Pivoxil) |
|---|---|
| Cmax (Maximum Plasma Concentration) | 1.24 ± 0.46 mg/L |
| Tmax (Time to Cmax) | 1.5 - 2.0 h |
| AUCinf (Area Under the Curve) | 3.97 ± 1.28 h*mg/L |
| Urinary Excretion (unchanged) | 31.5% - 42.9% |
Data from a study on Cefcapene Pivoxil Hydrochloride in healthy subjects. koreamed.org
Physiologically Based Pharmacokinetic (PBPK) modeling represents a more sophisticated approach. PBPK models integrate physicochemical data of the drug with physiological information of the organism to simulate the absorption, distribution, metabolism, and excretion (ADME) processes. nih.gov A PBPK model for this compound would incorporate its computed properties (Table 1) along with data on its hydrolysis rate to predict the concentration-time profiles of both the prodrug and the active metabolite, Cefcapene acid, in various tissues. Such models are invaluable for understanding how patient-specific factors might influence the drug's behavior and for extrapolating findings from preclinical species to humans. nih.gov
Emerging Research Frontiers and Future Directions for Δ2 Cefcapene Pivoxil Studies
Exploration of Novel Bacterial Targets for Cefcapene (B134052) Action
The primary mechanism of action for all β-lactam antibiotics, including cefcapene, is the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. auctoresonline.org However, bacteria have developed resistance through mechanisms like PBP alteration and the production of β-lactamase enzymes. auctoresonline.org This necessitates the exploration of novel targets to either restore the activity of existing drugs or to develop new ones with entirely different mechanisms.
Future research directions include:
Non-Classical Penicillin-Binding Proteins and Cell Wall Synthesis Enzymes: Beyond the classical PBPs, bacteria possess other enzymes involved in cell wall maintenance and turnover that could be potential targets. For instance, the bacterial enzyme DapE, which is crucial for bacterial survival but absent in humans, has been validated as a promising target for new antibiotics. nih.gov Identifying whether cefcapene or its derivatives can inhibit such alternative enzymes is a key area of investigation.
Targeting Virulence Factors and Regulatory Systems: Instead of directly killing bacteria, an alternative strategy is to disarm them by inhibiting virulence factors or the regulatory systems that control their expression, such as two-component systems (TCSs). mdpi.com Histidine kinases (HKs), a component of TCSs, are an attractive target because they are highly conserved across bacterial species and absent in humans. mdpi.com Research could explore if cefcapene derivatives can be designed to interfere with these systems, potentially reducing pathogenicity and making the bacteria more susceptible to the host's immune system.
Riboswitches: These are regulatory segments of messenger RNA that bind small molecules to control gene expression. Riboswitches that regulate genes essential for bacterial survival are considered potent and druggable targets for developing antibiotics with new mechanisms of action. nih.gov
| Potential Novel Target Class | Specific Example | Rationale for Exploration | Relevance to Cefcapene Research |
|---|---|---|---|
| Cell Wall Biosynthesis (Non-PBP) | DapE Enzyme nih.gov | Essential for bacterial survival and absent in humans, offering high selectivity. nih.gov | Investigate if modified cefcapene structures can inhibit DapE or similar enzymes. |
| Virulence Regulation | Histidine Kinases (HKs) mdpi.com | Inhibiting HKs can reduce virulence and are attractive broad-spectrum targets. mdpi.com | Design of derivatives that act as antagonists to bacterial signaling pathways. |
| Gene Regulation | Riboswitches nih.gov | Control essential metabolic pathways, offering a novel mechanism of action. nih.gov | Screening for cefcapene analogs that can bind to and disrupt riboswitch function. |
| Bacterial Efflux Pumps | TolC Outer Membrane Channel frontiersin.org | A major mechanism of resistance; inhibition can restore antibiotic susceptibility. auctoresonline.orgfrontiersin.org | Development of combination therapies or dual-action cefcapene derivatives that also block efflux. |
Design and Synthesis of Chemically Modified Δ2-Cefcapene Derivatives with Enhanced Properties
The chemical scaffold of cephalosporins is highly amenable to modification, allowing for the synthesis of derivatives with improved characteristics. For Δ2-Cefcapene, synthetic chemistry efforts are aimed at creating new analogues with enhanced stability against β-lactamases, broader spectrum of activity, and improved penetration into bacterial cells.
Research in this area focuses on:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the side chains at the C-7 and C-3 positions of the cephem nucleus is a proven strategy. For example, introducing different amino groups into the side chain of cephalosporins has been shown to enhance activity against challenging pathogens like Pseudomonas aeruginosa. nih.gov SAR studies can identify novel moieties that protect the β-lactam ring from hydrolysis or increase binding affinity to target PBPs.
Siderophore Conjugates: One innovative approach is to attach a siderophore—a molecule that binds and transports iron—to a cephalosporin (B10832234). mdpi.com Bacteria actively transport iron-siderophore complexes into the cell. Cefiderocol is a novel cephalosporin that uses this "Trojan horse" strategy to gain entry into Gram-negative bacteria, bypassing resistance mechanisms like porin channel mutations. mdpi.com Similar strategies could be applied to the cefcapene scaffold.
Hybrid Molecules: Synthesizing hybrid compounds that combine the cefcapene structure with another pharmacophore, such as a β-lactamase inhibitor or a fluoroquinolone, could result in dual-action antibiotics. This can provide a synergistic effect and combat resistance more effectively.
| Modification Strategy | Objective | Example Approach | Potential Outcome for Cefcapene |
|---|---|---|---|
| Side-Chain Modification (SAR) | Enhance antibacterial potency and spectrum | Introduce novel amino groups at the C-3 side chain. nih.gov | Improved activity against resistant Gram-negative bacteria like P. aeruginosa. nih.gov |
| Siderophore Conjugation | Bypass outer membrane barriers | Attach a catechol-type siderophore to the C-3 side chain, similar to Cefiderocol. mdpi.com | Enhanced uptake and potent activity against carbapenem-resistant Enterobacterales. mdpi.com |
| Prodrug Optimization | Improve oral bioavailability | Synthesize different pivoxil-like esters at the C-4 carboxyl group. researchgate.net | Optimized absorption and higher concentrations of the active metabolite, cefcapene acid. researchgate.net |
| Hybrid Compound Synthesis | Overcome specific resistance mechanisms | Create a single molecule incorporating a β-lactamase inhibitor moiety. | Activity against extended-spectrum β-lactamase (ESBL)-producing bacteria. |
Application of "Omics" Technologies (e.g., Proteomics, Metabolomics) to Elucidate Mechanisms
"Omics" technologies offer a system-wide view of how bacteria respond to antibiotic stress, providing deep insights that go beyond the primary mechanism of action. mdpi.com These tools are invaluable for understanding resistance, identifying new drug targets, and discovering biomarkers of drug efficacy.
Proteomics: Mass spectrometry-based proteomics can analyze the entire protein content of a bacterium, revealing changes in protein expression in response to cefcapene treatment. mdpi.comnih.gov Such studies can identify the upregulation of stress response proteins, efflux pumps, or enzymes involved in metabolic shifts that help the bacteria survive. frontiersin.org For instance, a proteomic analysis might reveal the downregulation of outer membrane proteins, indicating a mechanism to reduce drug entry. mdpi.com This information is critical for understanding how tolerance and resistance develop at a functional level. scilit.com
Metabolomics: This technology profiles the complete set of small-molecule metabolites within a cell. When a bacterium is exposed to an antibiotic like cefcapene, its metabolic pathways are disrupted. Metabolomic analysis can identify these specific disruptions, such as alterations in the tricarboxylic acid (TCA) cycle or amino acid metabolism. mdpi.com By comparing the metabolic fingerprint of cefcapene to that of drugs with known mechanisms, researchers can uncover secondary modes of action or novel vulnerabilities. nih.gov
Integrated Multi-Omics: The most powerful approach involves integrating data from genomics, transcriptomics, proteomics, and metabolomics. mdpi.comd-nb.info This holistic view can create a comprehensive model of the bacterial response to cefcapene, highlighting interconnected pathways from the genetic level to metabolic output and providing a rich dataset for identifying novel therapeutic strategies. nih.gov
| Omics Technology | Primary Data Generated | Application in Cefcapene Research | Example Finding |
|---|---|---|---|
| Proteomics | Global protein expression profiles | Identify proteins involved in resistance and stress response to Cefcapene. mdpi.com | Upregulation of specific efflux pumps or downregulation of porin channels under drug pressure. frontiersin.orgmdpi.com |
| Metabolomics | Profiles of small-molecule metabolites | Elucidate metabolic pathways disrupted by Cefcapene action. mdpi.com | Alterations in central carbon metabolism or fatty acid synthesis, suggesting secondary targets. mdpi.com |
| Transcriptomics | Global gene expression (RNA) profiles | Reveal the immediate genetic response to drug exposure. d-nb.info | Upregulation of genes encoding β-lactamases or other resistance determinants. |
| Genomics | Complete DNA sequence information | Compare genomes of sensitive vs. resistant strains to find mutations. d-nb.info | Identification of mutations in PBP genes or regulatory elements that confer resistance. |
Integration of Artificial Intelligence and Machine Learning in Prodrug Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating processes that were once slow and resource-intensive. bohrium.comijpsjournal.com For a compound like Δ2-Cefcapene Pivoxil, these technologies offer powerful tools for designing superior next-generation drugs.
Predictive Modeling: ML algorithms can be trained on large datasets of existing cephalosporins and their known properties (e.g., antibacterial activity, stability, toxicity). arxiv.org These models can then predict the properties of novel, hypothetical cefcapene derivatives before they are ever synthesized, allowing chemists to prioritize the most promising candidates. arxiv.orgmdpi.com This significantly reduces the time and cost of discovery.
Generative AI for De Novo Design: Generative AI models can go a step further by designing entirely new molecular structures with desired properties. biorxiv.org For example, a generative model could be tasked to create novel pivoxil-like prodrug moieties for cefcapene that optimize solubility and cell permeability for enhanced oral absorption, while minimizing potential liabilities. ijpsjournal.com
Optimization of Combination Therapies: AI can analyze complex biological data to predict synergistic interactions between cefcapene and other antibiotics. mdpi.com This can help design optimal dosing strategies for combination therapies to combat highly resistant infections. nih.gov
Resistance Prediction: By analyzing genomic data from clinical isolates, ML models can be developed to predict whether a particular bacterial strain will be resistant to cefcapene. stanford.edunih.gov This has future implications for personalized medicine, helping to guide the selection of the most effective antibiotic for an individual patient's infection. stanford.edu
| AI/ML Application | Description | Relevance to Cefcapene Pivoxil |
|---|---|---|
| Predictive Modeling (QSAR) | Uses existing data to train algorithms that predict the properties of new molecules. arxiv.org | Screening virtual libraries of Cefcapene derivatives to identify candidates with the highest predicted activity and stability. |
| Generative AI | Creates novel molecular structures with optimized, predefined characteristics. biorxiv.org | Designing new prodrug esters to enhance oral bioavailability or creating novel C-7 side chains to evade β-lactamase degradation. |
| Patient Data Analysis | Analyzes electronic health records to build models that predict antibiotic susceptibility. stanford.edu | Developing personalized antibiograms to guide the clinical use of Cefcapene against specific infections. stanford.edu |
| Drug Combination Optimization | Identifies synergistic effects and optimal dosing for multi-drug regimens. mdpi.comnih.gov | Predicting the most effective antibiotic to pair with Cefcapene to treat multidrug-resistant pathogens. |
Q & A
Q. What are the key methodological considerations for synthesizing Δ2-Cefcapene Pivoxil with ≥95% purity for in vitro studies?
this compound synthesis requires precise control of stereochemistry due to its (6R,7R)-configured β-lactam core and Z-configuration in the pent-2-enamido side chain . Critical steps include:
- Purification : Use reverse-phase HPLC with a C18 column (e.g., Sunfire C18, 150 × 4.6 mm) and methanol-water gradients to resolve stereoisomers .
- Purity validation : Confirm via UV detection at 240 nm and mass spectrometry (expected [M+H]⁺ = 568.15) .
- Stability : Store at −20°C in anhydrous methanol to prevent β-lactam ring hydrolysis .
Q. How can researchers optimize HPLC protocols for quantifying this compound in pharmacokinetic studies?
A validated isocratic HPLC method includes:
- Mobile phase : Methanol:water (62:38 v/v) at 1.0 mL/min flow rate .
- Column : Sunfire C18 (150 × 4.6 mm, 5 µm) for baseline separation of degradation products .
- Calibration : Linear range 10–400 µg/mL (R² > 0.999) with recovery rates of 98–102% .
- Precision : Intraday RSD < 2% for reproducibility .
Advanced Research Questions
Q. What experimental strategies address contradictions in this compound’s efficacy against ESBL-producing pathogens?
Conflicting reports on ESBL-producing E. coli susceptibility (e.g., 85.7% efficacy in one study vs. resistance in others) necessitate:
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Measure urinary concentrations post-administration (≈30% excretion as unchanged drug) to compare with pathogen MICs .
- Resistance mechanisms : Test for AmpC β-lactamase overexpression via nitrocefin hydrolysis assays.
- Combination therapy : Pair with β-lactamase inhibitors (e.g., clavulanic acid) to assess synergy using checkerboard assays .
Q. How should researchers design studies to evaluate this compound’s stability under varying physiological conditions?
Adopt ICH Q1A guidelines for forced degradation studies:
- Acidic/alkaline hydrolysis : Incubate at 40°C in 0.1N HCl/NaOH for 24 hours; monitor β-lactam ring cleavage via FTIR (loss of 1760 cm⁻¹ carbonyl peak) .
- Oxidative stress : Treat with 3% H₂O₂ and analyze sulfoxide derivatives via LC-MS/MS .
- Photostability : Expose to UV light (320–400 nm) for 48 hours; quantify degradation using validated HPLC .
Q. What in vitro models best predict this compound’s efficacy in biofilm-associated infections?
- Static biofilm assays : Use 96-well plates with P. aeruginosa or S. aureus biofilms; treat with 4× MIC (16 µg/mL) and quantify viability via ATP luminescence .
- Continuous-flow systems : Simulate urinary tract conditions (pH 6.5, 37°C) to assess drug penetration into biofilms .
- Confocal microscopy : Stain with LIVE/DEAD BacLight to visualize biofilm disruption .
Methodological Resources
Key Considerations for Experimental Design
- Population (PICO framework) : Define microbial strains (e.g., ESBL-producing E. coli) and comparators (e.g., cefditoren pivoxil) .
- Confounding variables : Control for urinary pH and protein binding in PK studies .
- Ethical compliance : Adhere to NIH guidelines for preclinical reporting, including detailed statistical methods (e.g., ANOVA for dose-response) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
